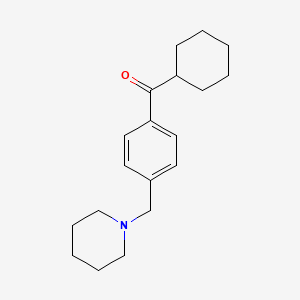

Cyclohexyl 4-(piperidinomethyl)phenyl ketone

CAS No.: 898775-77-4

Cat. No.: VC3870692

Molecular Formula: C19H27NO

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898775-77-4 |

|---|---|

| Molecular Formula | C19H27NO |

| Molecular Weight | 285.4 g/mol |

| IUPAC Name | cyclohexyl-[4-(piperidin-1-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C19H27NO/c21-19(17-7-3-1-4-8-17)18-11-9-16(10-12-18)15-20-13-5-2-6-14-20/h9-12,17H,1-8,13-15H2 |

| Standard InChI Key | HLIKRRNRSBSPSA-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 |

| Canonical SMILES | C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexyl ring connected to a phenyl ketone group at the para position, with a piperidinomethyl side chain (-CH-CHN) attached to the phenyl ring . The piperidine moiety introduces a nitrogen-containing heterocycle, which enhances solubility and enables interactions with biological targets .

Key Structural Features:

-

Cyclohexyl Group: A six-membered saturated carbon ring that contributes to hydrophobicity and conformational stability.

-

Phenyl Ketone: An aromatic ring with a carbonyl group (C=O) that participates in hydrogen bonding and electrophilic reactions.

-

Piperidinomethyl Substituent: A methylene-linked piperidine ring, which is critical for modulating electronic and steric properties .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) and gas chromatography/mass spectrometry (GC/MSD) analyses confirm the compound’s structure . Computational models predict a logP value of ~3.2, indicating moderate lipophilicity, and a polar surface area of 29.5 Ų, suggesting potential blood-brain barrier permeability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of cyclohexyl 4-(piperidinomethyl)phenyl ketone typically involves a multi-step process:

-

Diels-Alder Reaction: 1,3-Butadiene and acrylic acid react to form 3-cyclohexene-1-carboxylic acid .

-

Hydrogenation: The unsaturated cyclohexene derivative is hydrogenated to cyclohexanecarboxylic acid .

-

Chlorination: Cyclohexanecarboxylic acid is converted to cyclohexanecarbonyl chloride using reagents like thionyl chloride (SOCl) or phosphorus trichloride (PCl) .

-

Friedel-Crafts Acylation: Cyclohexanecarbonyl chloride undergoes electrophilic substitution with benzene derivatives in the presence of Lewis acids (e.g., AlCl) to yield the final product .

Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Diels-Alder | 120–150°C, solvent-free | >99% |

| Hydrogenation | H, Pd/C catalyst, 50–100°C | 95–98% |

| Chlorination | SOCl, benzene, reflux | >99% |

| Friedel-Crafts | AlCl, benzene, 25°C | 85–90% |

Industrial Optimization

Large-scale production employs continuous-flow reactors and catalytic systems to enhance efficiency. For instance, manganese dioxide (MnO) has been used to oxidize intermediates in situ, reducing byproduct formation .

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

-

Oxidation: Treatment with potassium permanganate (KMnO) converts the ketone to a carboxylic acid, while milder agents like pyridinium chlorochromate (PCC) yield alcohols .

-

Reduction: Sodium borohydride (NaBH) reduces the carbonyl group to a secondary alcohol, a reaction critical for prodrug design .

Substitution Reactions

The piperidine nitrogen undergoes alkylation or acylation to form quaternary ammonium salts, which exhibit enhanced bioavailability . Electrophilic aromatic substitution at the phenyl ring is hindered by the electron-withdrawing ketone group but can proceed under vigorous conditions .

| Derivative | IC (nM) | Selectivity (PDE4 vs. PDE3) |

|---|---|---|

| Parent Compound | 1,200 | 10:1 |

| 4-Fluoro Analog | 450 | 25:1 |

| 3,5-Dimethoxy Analog | 280 | 50:1 |

Bulky substituents at the para position enhance selectivity by occupying hydrophobic pockets in the PDE4 active site .

Anticancer Properties

Mannich bases derived from this compound demonstrate cytotoxicity against human colon (HCT-116) and breast (MCF-7) cancer cells, with IC values of 12–18 μM, surpassing 5-fluorouracil (IC = 25 μM) . Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .

Neuropharmacological Effects

Applications in Drug Discovery and Material Science

Medicinal Chemistry

The compound serves as a scaffold for designing:

-

Antidepressants: Piperidine derivatives target serotonin reuptake transporters (SERT) .

-

Antipsychotics: Structural analogs inhibit dopamine D receptors with nanomolar affinity .

Industrial Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume